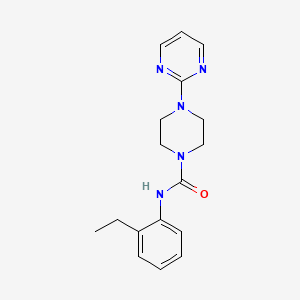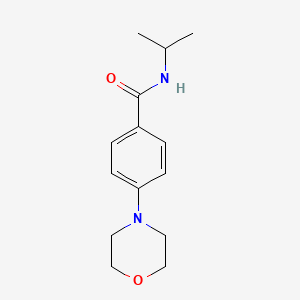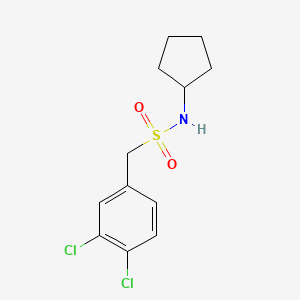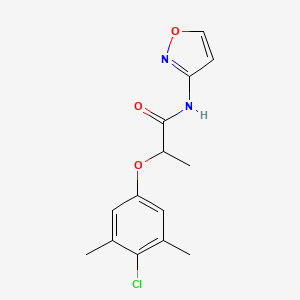
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as DITMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of isoquinoline derivatives and is a potent inhibitor of protein kinase C (PKC) activity.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its ability to bind to the regulatory domain of PKC, thereby inhibiting its activity. This binding occurs through the interaction of the thiadiazole and isoquinoline moieties of this compound with the C1 and C2 domains of PKC, respectively. This results in the displacement of the PKC activator, diacylglycerol (DAG), from the C1 domain, preventing its activation of PKC.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of PKC activity, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is its selectivity for PKC inhibition. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, its potency and selectivity also make it difficult to use in vivo, as it may have off-target effects. Additionally, its synthesis is complex and time-consuming, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis make it a promising candidate for the development of novel anticancer drugs. Another area of interest is its potential as a tool for the study of PKC signaling in various cellular processes. Further research is needed to fully understand the mechanisms underlying the effects of this compound and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its ability to inhibit PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. This compound has been shown to selectively inhibit PKC activity, making it a promising candidate for the development of novel therapeutics for these diseases.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10-16-17-14(20-10)15-13(19)9-18-7-6-11-4-2-3-5-12(11)8-18/h2-5H,6-9H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDRSQBRXZNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-{[(2-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4850709.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4850712.png)
![4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4850716.png)
![3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4850723.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4850747.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4850755.png)


![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4850772.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4850782.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[3-(methylthio)propyl]hydrazinecarbothioamide](/img/structure/B4850809.png)

